molecular formula C14H14Cl2N2O3 B2873828 Methyl 4-(2,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324069-19-4

Methyl 4-(2,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2873828
CAS No.: 324069-19-4
M. Wt: 329.18
InChI Key: UKNLPJLYKRFCFM-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with structural features common to Biginelli reaction products. These compounds are characterized by a tetrahydropyrimidine core substituted with aryl, alkyl, and ester groups. The 2,4-dichlorophenyl group at position 4 and methyl groups at positions 1 and 6 distinguish this compound from other DHPM analogs.

Properties

IUPAC Name

methyl 6-(2,4-dichlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c1-7-11(13(19)21-3)12(17-14(20)18(7)2)9-5-4-8(15)6-10(9)16/h4-6,12H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNLPJLYKRFCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 324069-19-4) is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H14Cl2N2O3
  • Molecular Weight : 329.18 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds in this class exhibit:

  • Antibacterial Activity : Demonstrated through inhibition of bacterial growth in vitro.
  • Antitumor Activity : Shown to affect human cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Properties : Reduction of inflammatory markers in experimental models.

Antibacterial Activity

A study evaluated the antibacterial properties of several tetrahydropyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antitumor Activity

In vitro studies on human cancer cell lines (e.g., HepG2 and MCF7) showed that the compound inhibited cell viability through mechanisms involving cell cycle arrest and apoptosis induction. For instance:

Cell LineIC50 (µM)Mechanism of Action
HepG215Apoptosis induction
MCF720Cell cycle arrest at G1 phase

These findings suggest potential for development in cancer therapeutics .

Anti-inflammatory Effects

Research has demonstrated that this compound can significantly reduce levels of pro-inflammatory cytokines in animal models. This effect was assessed using ELISA assays measuring TNF-alpha and IL-6 levels post-treatment .

Pharmacokinetics and Drug-likeness

The drug-likeness properties of this compound were assessed using Lipinski's Rule of Five:

PropertyValue
Molecular Weight< 500 g/mol
LogP< 5
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10

The compound adheres to these criteria, indicating favorable pharmacokinetic properties such as good oral bioavailability and absorption potential .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of DHPM derivatives are heavily influenced by substituents on the pyrimidine ring and the aryl group at position 3. Below is a comparative analysis of key analogs:

Compound Name Position 4 Substituent Position 1/6 Substituents Key Structural Differences vs. Target Compound
Methyl 4-(2,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-THP-5-carboxylate (Target) 2,4-Dichlorophenyl 1-Me, 6-Me Reference compound
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-THP-5-carboxylate 5-Methylthiophen-2-yl 6-Me Heteroaromatic substituent; lacks dichloro and 1-Me
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate 4-Ethoxyphenyl 6-Me Electron-donating ethoxy group; lacks 1-Me
Methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-THP-5-carboxylate 4-Trifluoromethylphenyl 6-Me Strongly electron-withdrawing CF3 group; lacks 1-Me
Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-THP-5-carboxylate 4-Chlorophenyl 1-Me, 6-Me Mono-chloro substitution vs. 2,4-dichloro
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate 3-Ethoxy-4-hydroxyphenyl 6-Me Polar hydroxyl group; lacks 1-Me

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3) at position 4 enhance enzyme inhibition potency by increasing electrophilicity .
  • 1-Methyl substitution (as in the target compound) may sterically hinder interactions with hydrophobic enzyme pockets compared to unsubstituted analogs .
  • Chlorine placement: The 2,4-dichloro configuration in the target compound likely improves lipophilicity and membrane permeability compared to mono-chloro derivatives (e.g., 4-chlorophenyl in ).
2.2.1. Thymidine Phosphorylase (TP) Inhibition

TP inhibition is critical for antitumor activity. Selected IC50 values from DHPM analogs:

Compound IC50 (µM) Reference
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate 396.7 ± 1.5
Methyl 6-methyl-2-oxo-4-(4-(trifluoromethyl)phenyl)-1,2,3,4-THP-5-carboxylate 389.2 ± 6.2
Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate 322.6 ± 1.6
Target Compound (Inference) ~300–350 (estimated)

The target’s 2,4-dichlorophenyl group is expected to enhance TP inhibition compared to ethoxyphenyl analogs due to stronger electron-withdrawing effects. However, nitro or CF3 substituents may exhibit superior activity .

2.2.2. Antioxidant Activity

The oxo group in the target may reduce antioxidant efficacy compared to thioxo derivatives.

Physicochemical Properties
  • Thermodynamic solubility : Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate exhibits higher solubility in polar solvents (e.g., DMSO) than chloro-substituted analogs due to methoxy’s electron-donating nature .
  • Crystal packing : Derivatives with hydroxyl or ethoxy groups (e.g., ) form hydrogen-bonded networks, enhancing stability. The target’s dichlorophenyl group may promote π-π stacking but reduce hydrogen bonding .

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